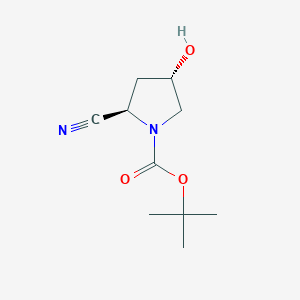
(2R,4S)-tert-Butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including protection-deprotection strategies, cyclization reactions, and stereoselective transformations. For example, compounds structurally related to (2R,4S)-tert-Butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate have been synthesized through methods that may involve Boc protection, N-methoxy-N-methyl amidation, and iodolactamization steps, highlighting the complexity and precision required in the synthesis of such molecules (Campbell et al., 2009).
Molecular Structure Analysis
X-ray crystallography and computational studies have been pivotal in analyzing the molecular structure of similar compounds. These studies provide detailed insights into the conformational preferences of the molecules, the orientation of substituents, and the stabilization mechanisms, such as intramolecular hydrogen bonding, that contribute to the molecule's stability and reactivity (Çolak et al., 2021).
Chemical Reactions and Properties
Chemical transformations involving (2R,4S)-tert-Butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate and its derivatives can include reactions such as fluorination, amidation, and esterification. These reactions are crucial for further functionalization and application in the synthesis of pharmacologically active compounds. The reactivity of such compounds towards different reagents and conditions underscores their versatility and utility in organic synthesis (Singh & Umemoto, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
(2R,4S)-tert-Butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate is involved in the synthesis of various medicinal compounds. For instance, it's used in the preparation of 4-fluoropyrrolidine derivatives, which are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives can be transformed into various intermediates like carboxamides and carbonitriles, showcasing the versatility of the compound in medicinal chemistry applications (Singh & Umemoto, 2011).
Chiral Auxiliary in Synthesis
This compound also serves as a chiral auxiliary in stereoselective synthesis. It's used in dynamic kinetic resolution processes to produce chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives. These derivatives are key building blocks for synthesizing biologically active compounds, demonstrating the compound's role in creating stereochemically complex structures (Kubo, Kubota, Takahashi, & Nunami, 1997).
Role in Enzyme-catalyzed Kinetic Resolution
In addition, (2R,4S)-tert-Butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate is involved in enzyme-catalyzed kinetic resolutions. It plays a part in processes where enzymes selectively react with one enantiomer in a set of chiral molecules, useful for producing compounds with high enantioselectivity, vital for creating pharmaceuticals (Faigl, Kovács, Balogh, Holczbauer, Czugler, & Simándi, 2013).
Utility in NMR Studies
Furthermore, this compound is used in the synthesis of fluorine-labeled derivatives for 19F NMR studies. These studies are crucial for understanding the molecular structure and dynamics of compounds, especially in the development of medicinal chemistry probes (Tressler & Zondlo, 2014).
Eigenschaften
IUPAC Name |
tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVNZVOSYRUJTH-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2r,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)
![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2497800.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2497801.png)


![3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2497806.png)


![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2497811.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)

